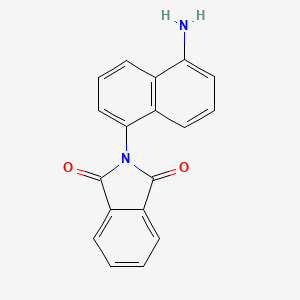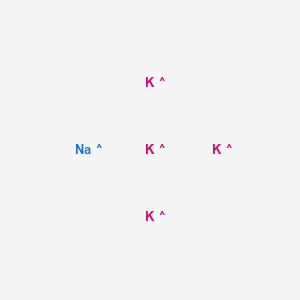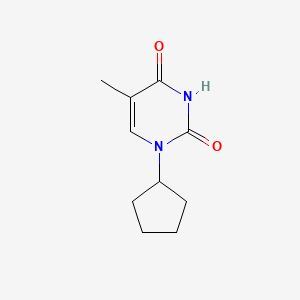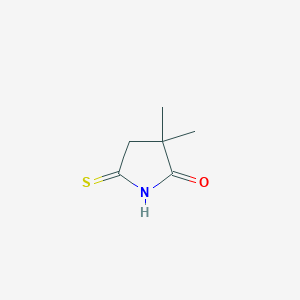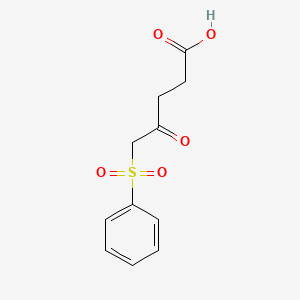
4,5-Diiodooct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diiodooct-4-ene is an organic compound characterized by the presence of two iodine atoms attached to the fourth and fifth carbon atoms of an octene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diiodooct-4-ene typically involves the halogenation of oct-4-ene. One common method is the addition of iodine to oct-4-ene in the presence of a catalyst such as silver nitrate or a similar halogenation agent. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions must be carefully controlled to ensure the selective addition of iodine atoms at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where oct-4-ene is reacted with iodine in the presence of a catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diiodooct-4-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form oct-4-ene by removing the iodine atoms.
Oxidation Reactions: The double bond in the octene chain can be oxidized to form epoxides or other oxygen-containing compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone (Finkelstein reaction) or other nucleophiles like thiols and amines.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products
Substitution: Products include various substituted octenes depending on the nucleophile used.
Reduction: The major product is oct-4-ene.
Oxidation: Products include epoxides or diols depending on the oxidizing agent and reaction conditions.
Aplicaciones Científicas De Investigación
4,5-Diiodooct-4-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Diiodooct-4-ene in chemical reactions involves the reactivity of the iodine atoms and the double bond in the octene chain. The iodine atoms can participate in electrophilic addition and substitution reactions, while the double bond can undergo various transformations such as oxidation and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dibromooct-4-ene: Similar structure but with bromine atoms instead of iodine.
4,5-Dichlorooct-4-ene: Contains chlorine atoms instead of iodine.
4,5-Difluorooct-4-ene: Contains fluorine atoms instead of iodine.
Uniqueness
4,5-Diiodooct-4-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This gives the compound distinct reactivity and properties, making it valuable in specific applications where other halogenated compounds may not be suitable.
Propiedades
Número CAS |
124471-41-6 |
|---|---|
Fórmula molecular |
C8H14I2 |
Peso molecular |
364.01 g/mol |
Nombre IUPAC |
4,5-diiodooct-4-ene |
InChI |
InChI=1S/C8H14I2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3 |
Clave InChI |
OTQUMIYBWVXKHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=C(CCC)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


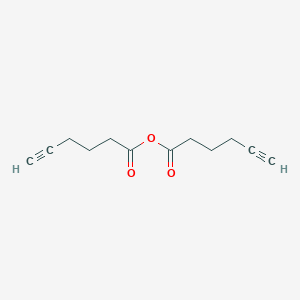
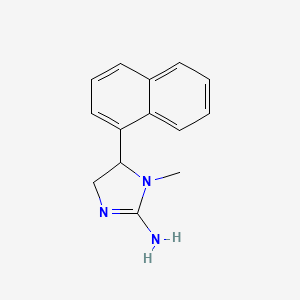

![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
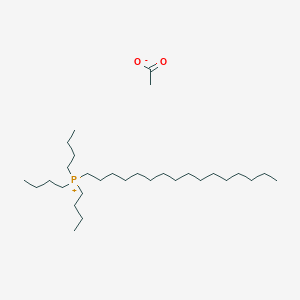


![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
